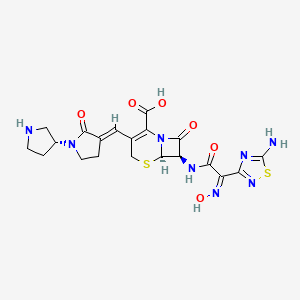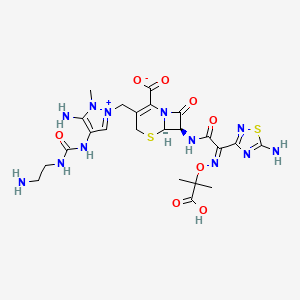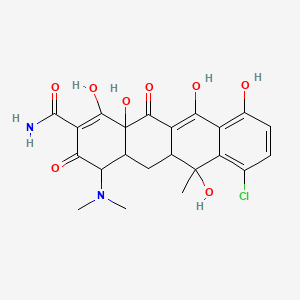
Chlortetracycline
Descripción general
Descripción
Chlortetracycline is a tetracycline antibiotic, and historically the first member of this class to be identified . It is used to treat or prevent eye infections . It is a yellow crystalline broad-spectrum antibiotic that is produced by a soil actinomycete (Streptomyces aureofaciens) and is sometimes used in animal feeds to stimulate growth .
Synthesis Analysis
Chlortetracycline is mainly produced by Streptomyces aureofaciens . A study demonstrated the regulatory function of CtcS, a potential member of MarR (multiple antibiotic resistance regulator) family of transcriptional regulators in S. aureofaciens F3 . Knockdown of ctcS altered the transcription of several biosynthesis-related genes and reduced the production of tetracycline (TC) and Chlortetracycline .Molecular Structure Analysis
The molecular formula of Chlortetracycline is C22H23ClN2O8 . Its average mass is 478.880 Da and its monoisotopic mass is 478.114288 Da .Chemical Reactions Analysis
Chlortetracycline can be degraded in microbial fuel cells (MFCs). The degradation rates of 60 mg L −1 Chlortetracycline in the MFCs were 74.2% within 7 days . Possible degradation pathways of Chlortetracycline were speculated using LC-MS analysis .Physical And Chemical Properties Analysis
Chlortetracycline has a molecular weight of 515.34 . It is recommended to be stored at 4°C, sealed storage, away from moisture .Aplicaciones Científicas De Investigación
Photocatalyst for Degradation of Chlortetracycline
A composite photocatalyst based on a cerium (III) metal–organic framework (MOF-1 or 1), graphene oxide (GO), and Fe3O4 was constructed for the first time and was investigated for the degradation of chlortetracycline . The optimal composite (1/GO/Fe3O4) with 9.0 wt% graphene oxide displayed the highest photocatalytic performance in the degradation of chlortetracycline with the help of hydrogen peroxide (H2O2), with a removal rate of 80.5% in 180 minutes .
Simultaneous Removal of Chlortetracycline and Cu (II)
Litchi leaves biochar carbonized at 550 °C (L550) demonstrated high efficiency in co-removal of CTC (1838.1 mmol/kg) and Cu (II) (1212.9 mmol/kg) within a wide range of pH (pH 4–7) . The adsorption capacities of CTC and Cu (II) on L550 were excellent in the river water, tap water, and lake water .
Impact on Eggplant Growth
Chlortetracycline has been studied for its impacts on eggplant growth, relative chlorophyll content, fluorescence metrics, soil characteristics, and the soil microbial population .
Impact on Rhizosphere Bacterial Communities
Chlortetracycline has been studied for its effects on associated rhizosphere bacterial communities .
Mecanismo De Acción
Target of Action
Chlortetracycline, like other tetracyclines, primarily targets the 30S subunit of bacterial ribosomes . This subunit plays a crucial role in protein synthesis, making it an effective target for inhibiting bacterial growth and reproduction .
Mode of Action
Chlortetracycline competes for the A site of the bacterial ribosome . This site is where the transfer RNA (tRNA) carrying amino acids binds during protein synthesis. By binding to the A site, chlortetracycline prevents the tRNA from adding more amino acids to the peptide chain . This competition inhibits protein synthesis, ultimately inhibiting the growth and reproduction of the bacterial cell as necessary proteins cannot be synthesized .
Biochemical Pathways
The primary biochemical pathway affected by chlortetracycline is protein synthesis. By binding to the A site of the bacterial ribosome, chlortetracycline disrupts the elongation phase of protein synthesis . This disruption prevents the addition of new amino acids to the growing peptide chain, leading to incomplete proteins and inhibiting bacterial growth and reproduction .
Pharmacokinetics
Chlortetracycline belongs to the first group of tetracyclines, characterized by poor absorption after food . It undergoes minimal or no metabolism and is excreted in urine and feces either unchanged or in a microbiologically inactive form . The bioavailability of chlortetracycline is around 30%, and it has a protein binding capacity of 50 to 55% . It is metabolized in the gastrointestinal tract and the liver (about 75%), and its elimination half-life ranges from 5.6 to 9 hours .
Result of Action
The primary result of chlortetracycline’s action is the inhibition of bacterial growth and reproduction. By preventing the addition of new amino acids to the peptide chain, chlortetracycline disrupts protein synthesis, which is essential for bacterial growth and reproduction . This bacteriostatic effect makes chlortetracycline an effective antibiotic for treating various infections .
Action Environment
The action of chlortetracycline can be influenced by various environmental factors. For instance, the presence of chlortetracycline in the environment due to its use in aquaculture, livestock, and human disease prevention can lead to antibiotic resistance, posing a threat to aquatic and terrestrial biodiversity . Furthermore, the degradation of chlortetracycline in the environment can lead to the formation of degradation products with unknown toxicity and environmental fate . Therefore, the action, efficacy, and stability of chlortetracycline can be significantly influenced by environmental factors .
Safety and Hazards
Direcciones Futuras
The wide presence of antibiotics in the environment has raised concerns about their potential impact on ecological and human health . Future studies on the treatment of antibiotics in wastewater by microbial fuel cells (MFCs) are of great significance . The evidence that Chlortetracycline at environmentally relevant concentrations can be transmitted over multiple generations and weaken the immune defense of offspring, raises concerns on the population hazards and ecological risk of antibiotics in the natural environment .
Propiedades
IUPAC Name |
(4S,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O8/c1-21(32)7-6-8-15(25(2)3)17(28)13(20(24)31)19(30)22(8,33)18(29)11(7)16(27)12-10(26)5-4-9(23)14(12)21/h4-5,7-8,15,26-27,30,32-33H,6H2,1-3H3,(H2,24,31)/t7-,8-,15-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPRQBPJLMKORJ-XRNKAMNCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3671-08-7 (hydrochloride), 64-72-2 (mono-hydrochloride) | |
| Record name | Chlortetracycline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9022811 | |
| Record name | Chlortetracycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Chlortetracycline, like other tetracyclines, competes for the A site of the bacterial ribosome. This binding competes with tRNA carrying amino acids preventing the addition of more amino acids to the peptide chain. This inhibition of protein synthesis ultimately inhibits growth and reproduction of the bacterial cell as necessary proteins cannot be synthesized. | |
| Record name | Chlortetracycline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09093 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Chlortetracycline | |
CAS RN |
57-62-5 | |
| Record name | Chlortetracycline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlortetracycline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09093 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Naphthacenecarboxamide, 7-chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, (4S,4aS,5aS,6S,12aS)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chlortetracycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlortetracycline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.310 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORTETRACYCLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WCK1KIQ23Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
Decomposes at 210-215 | |
| Record name | Chlortetracycline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09093 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








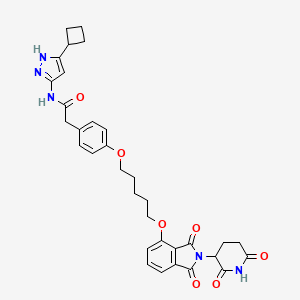
![6H-[1,2,4]Triazolo[4,3-a][1,5]benzodiazepine-6-acetamide, 4,5-dihydro-4-(1H-indol-3-ylmethyl)-N-(1-methylethyl)-5-oxo-1-phenyl-N-(phenylmethyl)-](/img/structure/B606581.png)

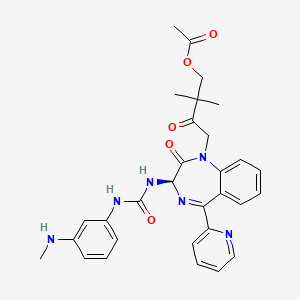
![(6R,7R)-7-((Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydrochloride](/img/structure/B606584.png)
